- Synthesis of pyrrolizidine alkaloids indicine, intermedine, lycopsamine, and analogs and their N-oxides. Potential antitumor agentsJournal of Medicinal Chemistry, 1985, 28(6), 687-94,
Cas no 95462-15-0 ((+)-Lycopsamine N-Oxide)

(+)-Lycopsamine N-Oxide 化学的及び物理的性質
名前と識別子
-
- Butanoic acid,2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methyl-,[(1R,7aR)-2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl]methylester, (2S)-
- (+)-Lycopsamine N-Oxide
- (+)-Lycopsamine N-Ox
- lycopsamine N-oxide
- Lycopsamine-N-oxide
- NSC369514
- Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl)methyl ester, N-oxide, [1R-[1α,7(2S*,3S*),7aβ]]- (ZCI)
- Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, [(1R,7aR)-2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl]methyl ester, (2S,3S)- (9CI)
- [(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
- MFCD31697780
- 1ST14172
- Lycopsamine-N-oxide 100 microg/mL in Water
- Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl)methyl ester, N-oxide, [1R-[1?,7(2S*,3R*),7a?]]-; Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester, [1R-[1?,7(2S*,3R*),7a?]]-; Intermedine N-oxide
- HY-N9512
- Intermedine-N-oxide 100 microg/mL in Water
- NSC-369514
- NS00098508
- 95462-15-0
- Lycopsamine N-oxide , HPLC Grade
- CS-0182699
- Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl)methyl ester, N-oxide, [1R-[1a,7(2S*,3R*),7ass]]-; Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester, [1R-[1a,7(2S*,3R*),7ass]]-; Intermedine N-oxide
- ((7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl)methyl (2S)-2-hydroxy-2-((1S)-1-hydroxyethyl)-3-methylbutanoate
- DA-75212
-
- インチ: 1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15-,16?/m0/s1
- InChIKey: DNAWGBOKUFFVMB-FVZLBROTSA-N
- ほほえんだ: [O-][N+]12CC=C(COC([C@@]([C@H](C)O)(C(C)C)O)=O)[C@@H]1[C@@H](CC2)O
計算された属性
- せいみつぶんしりょう: 315.168
- どういたいしつりょう: 315.168
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 479
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105
- 疎水性パラメータ計算基準値(XlogP): -1
(+)-Lycopsamine N-Oxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | L487530-.5mg |
(+)-Lycopsamine N-Oxide |
95462-15-0 | 5mg |
$207.00 | 2023-05-18 | ||
A2B Chem LLC | AW55067-5mg |
Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,(2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester,[1R-[1a,7(2S*,3S*),7ab]]- |
95462-15-0 | 5mg |
$1627.00 | 2024-04-19 | ||
TRC | L487530-5mg |
(+)-Lycopsamine N-Oxide |
95462-15-0 | 5mg |
$ 1573.00 | 2023-09-07 | ||
PhytoLab | 83447-500mg |
Lycopsamine N-oxide |
95462-15-0 | ≥ 90.0 % | 500mg |
€23200 | 2023-10-25 | |
PhytoLab | 83447-50mg |
Lycopsamine N-oxide |
95462-15-0 | ≥ 90.0 % | 50mg |
€2610 | 2023-10-25 | |
PhytoLab | 83447-1000mg |
Lycopsamine N-oxide |
95462-15-0 | ≥ 90.0 % | 1000mg |
€43500 | 2023-10-25 | |
abcr | AB510323-5mg |
Lycopsamine N-oxide , HPLC Grade; . |
95462-15-0 | 5mg |
€576.00 | 2024-08-02 | ||
TRC | L487530-0.5mg |
(+)-Lycopsamine N-Oxide |
95462-15-0 | 0.5mg |
$ 180.00 | 2023-02-03 | ||
PhytoLab | 83447-250mg |
Lycopsamine N-oxide |
95462-15-0 | ≥ 90.0 % | 250mg |
€12325 | 2023-10-25 |
(+)-Lycopsamine N-Oxide 合成方法
ごうせいかいろ 1
(+)-Lycopsamine N-Oxide Raw materials
(+)-Lycopsamine N-Oxide Preparation Products
(+)-Lycopsamine N-Oxide 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
(+)-Lycopsamine N-Oxideに関する追加情報
Professional Introduction to (+)-Lycopsamine N-Oxide (CAS No. 95462-15-0)
(+)-Lycopsamine N-Oxide is a naturally occurring alkaloid derivative that has garnered significant attention in the field of pharmaceutical chemistry and biomedical research. With the CAS number 95462-15-0, this compound is recognized for its unique structural properties and potential therapeutic applications. This introduction aims to provide a comprehensive overview of (+)-Lycopsamine N-Oxide, highlighting its chemical characteristics, biological activities, and the latest research findings that underscore its significance in modern medicine.
The chemical structure of (+)-Lycopsamine N-Oxide is characterized by its complex framework, which includes a tertiary amine and an N-oxide functional group. These features contribute to its distinct pharmacological profile, making it a subject of intense study in drug discovery and development. The compound belongs to the class of lysine-type alkaloids, which are commonly found in plants belonging to the Solanaceae family. Its molecular formula and stereochemistry have been well-documented, providing a solid foundation for further investigation.
Recent advancements in spectroscopic techniques and computational chemistry have enabled researchers to elucidate the detailed conformational dynamics of (+)-Lycopsamine N-Oxide. These studies have revealed that the compound exhibits remarkable stability under various physiological conditions, suggesting its potential as a lead molecule for drug design. The N-oxide moiety, in particular, plays a crucial role in modulating the compound's reactivity and interaction with biological targets.
Biological activity is another critical aspect of (+)-Lycopsamine N-Oxide that has been extensively explored. Preclinical studies have demonstrated its ability to interact with multiple receptor pathways, including those involved in neurotransmission and inflammatory responses. Notably, research indicates that (+)-Lycopsamine N-Oxide may possess neuroprotective properties, making it a promising candidate for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier further enhances its therapeutic potential.
In addition to its neurological effects, (+)-Lycopsamine N-Oxide has shown promise in combating various inflammatory conditions. Studies have highlighted its anti-inflammatory mechanisms, which involve the modulation of cytokine production and the inhibition of pro-inflammatory enzymes. These findings are particularly relevant in the context of chronic inflammatory diseases, where effective anti-inflammatory agents are in high demand.
The synthesis and purification of (+)-Lycopsamine N-Oxide have been optimized through advanced chemical methodologies. Researchers have developed efficient synthetic routes that minimize side reactions and maximize yield. These advancements have not only facilitated the production of high-purity samples for research purposes but also opened avenues for large-scale manufacturing if future clinical trials prove successful.
One of the most exciting developments in the study of (+)-Lycopsamine N-Oxide is its potential application in oncology research. Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines while sparing healthy cells. This selective toxicity is attributed to its ability to disrupt specific metabolic pathways that are overactive in tumor cells. Further investigation into these mechanisms could lead to novel therapeutic strategies for cancer treatment.
The role of natural products in drug discovery continues to be a cornerstone of modern pharmaceutical research, and (+)-Lycopsamine N-Oxide exemplifies this trend. Its isolation from natural sources has provided a rich starting point for structural modifications aimed at enhancing its pharmacological properties. By leveraging computational modeling and high-throughput screening techniques, scientists are identifying derivatives of (+)-Lycopsamine N-Oxide that may offer improved efficacy and reduced side effects.
The regulatory landscape for (+)-Lycopsamine N-Oxide is also evolving, with increasing interest from global health authorities. As more data becomes available on its safety and efficacy, regulatory bodies are likely to provide clearer guidelines for clinical testing and eventual market approval. This progress underscores the growing recognition of natural products as valuable assets in the pharmaceutical industry.
In conclusion, (+)-Lycopsamine N-Oxide (CAS No. 95462-15-0) represents a significant advancement in medicinal chemistry due to its unique structural features and diverse biological activities. The latest research highlights its potential as a therapeutic agent for neurological disorders, inflammatory conditions, and even cancer treatment. As scientific understanding continues to expand, it is anticipated that (+)-Lycopsamine N-Oxide will play an increasingly important role in addressing some of today's most pressing medical challenges.
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